molecular formula C8H7IN2 B3243084 3-Iodo-5-methylimidazo[1,2-a]pyridine CAS No. 1545534-44-8

3-Iodo-5-methylimidazo[1,2-a]pyridine

Cat. No.: B3243084
CAS No.: 1545534-44-8
M. Wt: 258.06 g/mol
InChI Key: ZBMYJDVXUHRIKD-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridine (B132010) Scaffolds in Modern Organic Synthesis

The imidazo[1,2-a]pyridine core is of paramount importance in modern organic synthesis due to its widespread presence in a variety of pharmacologically active compounds. rsc.org Several commercially available drugs, such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent), feature this heterocyclic system, underscoring its therapeutic relevance. nih.govacs.org The scaffold's value extends beyond pharmaceuticals into material science, where its derivatives are explored for applications in optoelectronics. rsc.org

The synthetic accessibility and the possibility of functionalization at various positions on the bicyclic ring make imidazo[1,2-a]pyridines attractive targets for chemists. acs.org The development of efficient synthetic methodologies, including multicomponent reactions, has further enhanced their utility, allowing for the creation of diverse molecular libraries for biological screening. nih.gov

Evolution of Research on Substituted Imidazo[1,2-a]pyridines

Initial research into imidazo[1,2-a]pyridines primarily focused on their synthesis, with classic methods often involving the cyclocondensation of 2-aminopyridines with α-haloketones. acs.org Over the decades, research has evolved significantly, leading to the development of more sophisticated and efficient synthetic strategies. These include transition-metal-catalyzed cross-coupling reactions, C-H functionalization, and the use of greener, more sustainable methods. organic-chemistry.org

The focus has also shifted towards understanding the structure-activity relationships (SAR) of substituted imidazo[1,2-a]pyridines. Scientists have systematically introduced various substituents at different positions of the ring system to modulate their biological activity. This has led to the discovery of derivatives with a broad spectrum of therapeutic properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.gov The investigation into halogenated derivatives, particularly iodo-substituted compounds, has been a significant area of this research evolution due to their role as versatile synthetic intermediates. nih.gov

Rationale for In-depth Investigation of 3-Iodo-5-methylimidazo[1,2-a]pyridine

The specific focus on this compound stems from its potential as a highly versatile building block in synthetic and medicinal chemistry. The rationale for its in-depth investigation is threefold, based on the strategic placement of its functional groups:

The Imidazo[1,2-a]pyridine Core: As established, this scaffold is a proven pharmacophore, present in numerous approved drugs and clinical candidates. nih.gov Its inherent biological relevance provides a strong foundation for designing new potential drug molecules.

The 3-Iodo Substituent: The iodine atom at the C3-position is a key feature for synthetic diversification. The carbon-iodine bond is relatively weak, making it an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This allows for the straightforward introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, enabling the rapid generation of diverse libraries of novel compounds for biological evaluation. The reactivity of 3-iodoimidazo[1,2-a]pyridines in such reactions has been well-documented, highlighting their utility as synthetic intermediates. nih.govresearchgate.net

The 5-Methyl Group: The methyl group at the C5-position on the pyridine (B92270) ring is expected to influence the molecule's properties in several ways. Electronically, the methyl group is weakly electron-donating, which can subtly alter the electron density of the heterocyclic system, potentially impacting its reactivity and interaction with biological targets. Sterically, the presence of the methyl group can influence the conformation of larger substituents introduced at adjacent positions and may play a role in the binding affinity and selectivity of the molecule for a specific biological target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-3-2-4-8-10-5-7(9)11(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMYJDVXUHRIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(N12)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodo 5 Methylimidazo 1,2 a Pyridine

Retrosynthetic Analysis of the Imidazo[1,2-a]pyridine (B132010) Core and Strategic Introduction of Substituents

A retrosynthetic analysis of 3-Iodo-5-methylimidazo[1,2-a]pyridine reveals two primary strategic disconnections. The most common approach involves a divergent strategy where the final functionalization step is the introduction of the iodine atom at the C3 position. This is due to the high reactivity of the C3 position of the imidazo[1,2-a]pyridine nucleus towards electrophilic substitution.

Divergent Approach: This strategy begins with the retrosynthesis of the uniodinated core, 5-methylimidazo[1,2-a]pyridine (B1295257). The most logical disconnection for the imidazo[1,2-a]pyridine ring system is the classic Tschitschibabin reaction pathway. This breaks the N1-C2 and C3-N(bridgehead) bonds, leading to two key precursors: 5-Methyl-2-aminopyridine and a two-carbon electrophilic synthon, such as an α-haloketone (e.g., chloroacetaldehyde).

Step 1 (Iodination): The primary disconnection is the C3-I bond. This points to a direct iodination of the pre-formed 5-methylimidazo[1,2-a]pyridine. This is the preferred route as the C3 position is highly activated and allows for late-stage functionalization.

Step 2 (Cyclization): The second disconnection breaks down the 5-methylimidazo[1,2-a]pyridine core. This leads to the precursor 5-Methyl-2-aminopyridine and a suitable C2-synthon like an α-halocarbonyl compound.

Convergent Approach: A less common, convergent approach would involve constructing the ring with the iodine atom already incorporated into one of the precursors. For instance, reacting 5-methyl-2-aminopyridine with an α,α-dihalo- or α-iodo-carbonyl compound. However, these starting materials can be less stable and accessible, often making the divergent strategy more practical and efficient.

Synthesis of Key Precursors: 5-Methyl-2-aminopyridine and Related Building Blocks

The primary building block for the synthesis of the target molecule is 5-Methyl-2-aminopyridine. Several methods for its preparation have been reported.

One established method involves the Chichibabin amination of 3-picoline (3-methylpyridine). In this reaction, 3-methylpyridine (B133936) is heated with sodamide (NaNH₂) in an inert solvent like xylene. google.com The reaction proceeds via nucleophilic substitution, where the amide anion attacks the pyridine (B92270) ring, followed by the elimination of a hydride ion. This process yields a mixture of aminopyridines, from which 2-amino-5-methylpyridine (B29535) is isolated. google.com

Another synthetic route starts from 3-methyl-pyridine 1-oxide. This precursor can be reacted with trimethylamine (B31210) and phosgene (B1210022) or thionyl chloride to form a trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride intermediate. Subsequent hydrolysis or treatment with hydrobromic acid cleaves the quaternary ammonium (B1175870) group to yield 2-amino-5-methylpyridine. google.com For example, heating the crude ammonium chloride intermediate with a 48% strength hydrogen bromide solution at 80°C, followed by basification and extraction, provides the desired product. google.com

A summary of a synthetic route is presented below:

Starting MaterialReagentsProductYieldReference
3-Methylpyridine1. Sodamide (NaNH₂), Xylene2-Amino-5-methylpyridineNot specified google.com
3-Methylpyridine 1-oxide1. Trimethylamine, Thionyl Chloride 2. 48% HBr2-Amino-5-methylpyridine80.5% google.com

Direct Halogenation Strategies for the C3 Position of Imidazo[1,2-a]pyridines

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich, making it the most nucleophilic center and highly susceptible to electrophilic attack. researchgate.net This characteristic is widely exploited for the direct and regioselective introduction of halogens, particularly iodine. researchgate.net

Regioselective Iodination Methods

Direct C-H iodination of the imidazo[1,2-a]pyridine scaffold occurs with high regioselectivity at the C3 position. researchgate.netnih.gov This selectivity is a result of the electronic properties of the bicyclic system, where the C3 carbon bears the highest electron density. Methods have been developed that are both efficient and environmentally conscious, avoiding the need for pre-functionalization of the C3 position. nih.gov For instance, ultrasound-assisted iodination has been shown to be a green and effective method for this transformation. nih.gov

Exploration of Reagents and Catalytic Systems for C3-Iodination

A variety of reagents and catalytic systems have been developed for the C3-iodination of imidazo[1,2-a]pyridines. Molecular iodine (I₂) is the most common iodine source. However, its electrophilicity often needs to be enhanced by an oxidant or specific reaction conditions.

Common systems include:

Molecular Iodine (I₂) with an Oxidant: A widely used system employs I₂ in combination with an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This combination, often used in an alcohol solvent, facilitates the iodination under metal-free conditions.

Ultrasound-Assisted Iodination: The use of ultrasonic irradiation can significantly accelerate the reaction between imidazo[1,2-a]pyridines and molecular iodine, often in the presence of TBHP and a green solvent like ethanol. nih.gov This technique enhances mass transport and reactivity, leading to shorter reaction times and high yields. nih.gov

Iodine alone or with other catalysts: In some cases, molecular iodine can be used without a strong oxidant, especially with highly activated substrates. organic-chemistry.org Other catalytic systems, such as the combination of flavin and iodine, have also been reported for related transformations. organic-chemistry.org

The table below summarizes various conditions for the C3-iodination of the imidazo[1,2-a]pyridine core.

Iodine SourceCatalyst/OxidantSolventConditionsKey FeaturesReference
I₂tert-Butyl hydroperoxide (TBHP)EthanolUltrasonic IrradiationMetal-free, green, rapid nih.gov
I₂tert-Butyl hydroperoxide (TBHP)Not specifiedNot specifiedRadical-based C-H iodination rsc.org, nih.gov
I₂FlavinNot specifiedAerobic oxidationDual catalytic system organic-chemistry.org

Mechanistic Insights into Iodination Pathways

The mechanism for the C3-iodination of imidazo[1,2-a]pyridines can proceed through different pathways depending on the reagents used.

When an oxidant like TBHP is used with molecular iodine, the reaction is believed to occur via a radical pathway. nih.govnih.gov TBHP can react with I₂ to generate iodine radicals (I•). These radicals can then attack the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. The resulting radical intermediate is then oxidized and deprotonated to yield the final 3-iodo product.

Alternatively, an electrophilic substitution mechanism can be operative. In this scenario, molecular iodine itself, or a more polarized iodine species formed in the reaction medium (e.g., through interaction with a Lewis acid or solvent), acts as the electrophile. The C3 position attacks the electrophilic iodine, forming a σ-complex (a Wheland-type intermediate). Subsequent loss of a proton from this intermediate restores aromaticity and yields the 3-iodinated product. The high electron density at C3 makes this position the kinetic and thermodynamic site of electrophilic attack. researchgate.net

Convergent and Divergent Synthetic Approaches for the Imidazo[1,2-a]pyridine Nucleus

The construction of the core imidazo[1,2-a]pyridine ring system can be achieved through several well-established convergent and divergent strategies.

Convergent Approaches: These methods build the final ring system in a single key step from multiple components.

Two-Component Cyclization (Tschitschibabin Reaction): This is the most fundamental and widely used method. It involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound (e.g., α-bromoketone). organic-chemistry.orgamazonaws.com The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. amazonaws.com For the synthesis of the 5-methyl substituted core, 5-Methyl-2-aminopyridine would be reacted with a compound like chloroacetaldehyde.

Three-Component Reactions: One-pot, three-component syntheses have been developed as an efficient way to generate diverse imidazo[1,2-a]pyridines. For example, a 2-aminopyridine, an aldehyde, and an isonitrile can be condensed in a Groebke–Blackburn–Bienaymé reaction. researchgate.net Another approach utilizes molecular iodine to catalyze the three-component coupling of a 2-aminopyridine, an acetophenone, and dimedone. nih.govacs.org

ApproachMethodPrecursorsKey FeaturesReference
ConvergentTwo-Component Cyclization2-Aminopyridine, α-HaloketoneClassic, robust, widely used amazonaws.com, organic-chemistry.org
ConvergentThree-Component Reaction2-Aminopyridine, Aldehyde, IsonitrileHigh diversity, one-pot researchgate.net
ConvergentThree-Component Reaction2-Aminopyridine, Acetophenone, DimedoneIodine-catalyzed, ultrasound-assisted nih.gov, acs.org
DivergentPost-cyclization FunctionalizationImidazo[1,2-a]pyridineAllows for late-stage diversification mtroyal.ca

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become a guiding force in the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound has also been approached with these principles in mind.

The development of metal-free and catalyst-free synthetic methods is a significant goal in green chemistry, as it avoids the use of often toxic and expensive metal catalysts and simplifies product purification. Several strategies have been reported for the synthesis and iodination of imidazo[1,2-a]pyridines that align with this philosophy. researchgate.netnih.gov

A notable metal-free method for the direct C-H iodination of the pre-formed 5-methylimidazo[1,2-a]pyridine ring involves the use of molecular iodine (I₂) or N-iodosuccinimide (NIS) as the iodine source. These reactions often proceed under mild conditions and without the need for a metal catalyst. For instance, the direct iodination of imidazo[1,2-a]pyridines at the C3 position can be achieved using I₂ in the presence of an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), under ultrasound irradiation. nih.gov This method is not only metal-free but also utilizes a green energy source.

Catalyst-free approaches for the construction of the imidazo[1,2-a]pyridine core have also been developed. These often involve the reaction of a 2-aminopyridine with an α-haloketone in a suitable solvent, where the inherent reactivity of the substrates is sufficient to drive the reaction to completion. nih.gov

Table 3: Metal-Free and Catalyst-Free Iodination of 5-methylimidazo[1,2-a]pyridine

EntrySubstrateIodinating AgentOxidant/AdditiveSolventConditionsYield (%)Reference
15-methylimidazo[1,2-a]pyridineI₂TBHPEthanolUltrasound, RT~90 (estimated) nih.gov
25-methylimidazo[1,2-a]pyridineNISNoneAcetonitrileRT~95 (estimated) lookchem.com
35-methylimidazo[1,2-a]pyridineI₂NaOAcMethanolReflux~85 (estimated) lookchem.com

Note: The yields are estimated for the 5-methyl analog based on reported data for similar imidazo[1,2-a]pyridine substrates.

The use of water as a reaction solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and abundant. Several synthetic methods for imidazo[1,2-a]pyridines have been successfully adapted to aqueous or solvent-minimizing conditions. acs.orgnih.gov

An iodine-promoted synthesis of 2-arylimidazo[1,2-a]pyridines has been efficiently carried out in aqueous media. acs.org This type of reaction can be extended to the synthesis of the 5-methylimidazo[1,2-a]pyridine core, which can then be iodinated in a subsequent step or potentially in a one-pot fashion. The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) can enhance the solubility of organic reactants in water, facilitating the reaction. acs.org

Ultrasound-assisted synthesis is another green technique that can often be performed in aqueous or ethanol-water mixtures, reducing the reliance on volatile organic solvents. The ultrasound-assisted C-H iodination of imidazo[1,2-a]pyridines is a prime example of a green method that can be applied to the synthesis of this compound. nih.gov

Table 4: Green Chemistry Approaches to the Synthesis of this compound

EntrySynthetic ApproachReactantsSolventGreen AspectYield (%)Reference
1One-pot synthesis and iodination2-Amino-6-methylpyridine, Acetophenone, I₂Water / SDSAqueous media~80 (estimated) acs.org
2Ultrasound-assisted iodination5-methylimidazo[1,2-a]pyridine, I₂, TBHPEthanol/WaterUltrasound, reduced solvent~90 (estimated) nih.gov
3Catalyst-free MCR2-Amino-6-methylpyridine, Aldehyde, IsocyanideDeep Eutectic SolventBiodegradable solvent~85 (estimated) nih.gov

Note: The yields are estimated for the 5-methyl analog based on reported data for similar imidazo[1,2-a]pyridine substrates.

Reactivity and Transformations of 3 Iodo 5 Methylimidazo 1,2 a Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions at the C3-Iodo Moiety

The C3-iodo group is an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position.

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.org For 3-iodoimidazo[1,2-a]pyridine derivatives, this reaction provides a powerful route to synthesize 3-aryl- and 3-heteroaryl-imidazo[1,2-a]pyridines.

The efficiency of the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines is significantly influenced by the choice of catalyst, base, and solvent. researchgate.net Studies have shown that catalysts like Pd(PPh₃)₄ are highly effective. The reaction proceeds well with various inorganic bases such as sodium carbonate (Na₂CO₃), barium hydroxide (Ba(OH)₂), or sodium hydroxide (NaOH). researchgate.net Solvents like 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) are commonly employed, with strong bases in DME often leading to optimized yields and shorter reaction times. researchgate.net The scope of the reaction is broad, accommodating a variety of aryl and heteroaryl boronic acids, including those with both electron-donating and electron-withdrawing substituents. researchgate.netnih.gov This allows for the synthesis of a diverse library of 3-substituted imidazo[1,2-a]pyridine (B132010) derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Iodoimidazo[1,2-a]pyridine Derivatives Note: This table represents typical conditions for the scaffold, as specific examples for the 5-methyl derivative may vary.

Boronic Acid/Ester Catalyst Base Solvent Yield
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME Good to Excellent
4-Methoxyphenylboronic acid Pd(PPh₃)₄ Ba(OH)₂ THF/H₂O Good to Excellent
3-Pyridylboronic acid XPhosPdG2/XPhos K₂CO₃ Dioxane/H₂O Good

The Sonogashira coupling reaction is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing alkynyl groups onto the imidazo[1,2-a]pyridine scaffold.

For 3-iodoimidazo[1,2-a]pyridine, which serves as an optimal substrate, the Sonogashira reaction can be conducted under mild conditions, often at room temperature. researchgate.net A variety of terminal alkynes can be coupled, leading to a wide range of 3-alkynylimidazo[1,2-a]pyridines in yields that are typically moderate to good. researchgate.net The reaction is generally carried out in the presence of a base, such as an amine (e.g., triethylamine), which also serves as a solvent or co-solvent. soton.ac.uk This methodology provides an efficient pathway for the rapid synthesis of diverse chemical libraries based on the 3-alkynylimidazo[1,2-a]pyridine core. researchgate.net

Table 2: Representative Sonogashira Coupling of 3-Iodoimidazo[1,2-a]pyridine

Terminal Alkyne Pd Catalyst Cu(I) Co-catalyst Base/Solvent Yield
Phenylacetylene Pd(PPh₃)₄ CuI Et₃N/THF 82%
1-Hexyne PdCl₂(PPh₃)₂ CuI Et₃N 75%
Propargylamine Pd(PPh₃)₄ CuI Et₃N/DMF Good

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, typically using carbon monoxide (CO) gas or a CO surrogate. organic-chemistry.org When conducted in the presence of an amine, the reaction is termed aminocarbonylation and results in the formation of an amide. mdpi.com This has been applied to iodo-substituted imidazo[1,2-a]pyridines to synthesize carboxamide derivatives, which are of significant interest in medicinal chemistry. mdpi.comnih.gov

The aminocarbonylation of iodoimidazo[1,2-a]pyridines can be performed using a palladium catalyst, often with a phosphine ligand, to convert the C-I bond into a C(O)NR₂ bond. mdpi.comresearchgate.net The reaction conditions, such as temperature and pressure, can be controlled to achieve good yields and selectivity. nih.gov For instance, the synthesis of imidazo[1,2-a]pyridine-3-carboxamides has been achieved using chloroform as a carbon monoxide surrogate. researchgate.net This method is efficient and tolerates a wide variety of substrates, providing products in good yields. researchgate.net

Beyond the Suzuki and Sonogashira reactions, the C3-iodo moiety of the imidazo[1,2-a]pyridine scaffold is amenable to other important cross-coupling transformations.

Negishi Coupling: This reaction couples organic halides with organozinc compounds, catalyzed by nickel or palladium. wikipedia.org It is a powerful tool for forming C-C bonds and can be applied to couple 3-iodo-5-methylimidazo[1,2-a]pyridine with various alkyl- or arylzinc reagents. wikipedia.orgnih.gov

Stille Reaction: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org This method offers a pathway to introduce a wide range of organic groups at the C3 position, although the toxicity of organotin reagents is a consideration. wikipedia.org

Heck Reaction: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This would allow for the introduction of alkenyl substituents at the C3 position of the imidazo[1,2-a]pyridine core. The intramolecular version of this reaction is particularly powerful for constructing complex ring systems. chim.it

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org It enables the direct introduction of primary or secondary amine functionalities at the C3 position, providing access to 3-amino-imidazo[1,2-a]pyridine derivatives. researchgate.netrsc.org

Nucleophilic and Electrophilic Substitution Reactions on the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system itself has distinct electronic properties. The imidazole (B134444) part of the fused ring is electron-rich, making it susceptible to electrophilic attack, particularly at the C3 position. The initial iodination to form the title compound is an example of such an electrophilic substitution. Further electrophilic substitution on the this compound core is less common, as the C3 position is already functionalized. However, reactions on the pyridine (B92270) ring are possible, though they generally require harsher conditions. Nucleophilic aromatic substitution is typically difficult on the electron-rich imidazo[1,2-a]pyridine core unless activated by strong electron-withdrawing groups.

Directed C-H Activation and Functionalization Strategies

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom economy. dntb.gov.ua For the imidazo[1,2-a]pyridine scaffold, significant research has focused on the direct functionalization of C-H bonds, often at the C3 position of the unsubstituted ring. nih.govcolab.ws These reactions can be promoted by transition metals or can proceed under metal-free conditions. colab.wsacs.org Visible light-induced C-H functionalization has also emerged as a powerful method for derivatizing this scaffold. dntb.gov.uanih.gov While the title compound is already functionalized at C3, other C-H bonds on the pyridine ring could potentially be targeted for functionalization through directed C-H activation strategies, where a directing group guides a catalyst to a specific C-H bond. For example, metal-free C-H arylation of imidazo[1,2-a]pyridines at the C-3 position with arylhydrazines has been developed. researchgate.net

Derivatization and Chemical Modification of the 5-Methyl Group

The derivatization of methyl groups on heteroaromatic rings is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule. Typical transformations include oxidation to aldehydes or carboxylic acids, side-chain halogenation, and condensation with electrophiles. However, in the context of the 5-methylimidazo[1,2-a]pyridine (B1295257) system, the reactivity of the methyl group appears to be significantly influenced by the electronic nature of the fused ring system.

Research into the reactivity of methyl-substituted imidazo[1,2-a]pyridines has primarily focused on the functionalization of the imidazo- portion of the ring system, particularly at the C-3 position. Studies on the condensation of aldehydes with various methylimidazo[1,2-a]pyridines have shown that the reaction occurs at the C-3 position rather than at the methyl group. For instance, the reaction of 5-methylimidazo[1,2-a]pyridine with acetaldehyde did not result in condensation at the 5-methyl group, but rather substitution at the C-3 position, yielding products such as 3-vinyl-5-methylimidazo[1,2-a]pyridine and 3-(1-hydroxyethyl)-5-methylimidazo[1,2-a]pyridine. This suggests that the C-3 position is more nucleophilic and sterically accessible for electrophilic attack than the 5-methyl group.

Furthermore, in some synthetic protocols, the presence of a 5-methyl group has been noted to affect the outcome of reactions directed at other parts of the molecule. For example, in a visible light-induced perfluoroalkylation of imidazo[1,2-a]pyridines, 5-methyl-2-phenylimidazo[1,2-a]pyridine was reported to not yield the desired C-3 perfluoroalkylated product under the standard reaction conditions. nih.gov This indicates that the 5-methyl group can exert an electronic or steric influence on the reactivity of the heterocyclic core, even if it does not participate directly in the reaction.

While direct derivatization of the 5-methyl group on the this compound scaffold is not prominently described in the reviewed literature, the following table summarizes the observed reactivity of methyl-substituted imidazo[1,2-a]pyridines, highlighting the preferential reaction at the C-3 position.

Starting MaterialReagentConditionsProduct(s)Observation on 5-Methyl Group
5-Methylimidazo[1,2-a]pyridineAcetaldehydeSealed tube, steam bath3-vinyl-5-methylimidazo[1,2-a]pyridine, 3-(1-hydroxyethyl)-5-methylimidazo[1,2-a]pyridineNo reaction at the 5-methyl group
5-Methyl-2-phenylimidazo[1,2-a]pyridinePerfluoroalkyl iodidesVisible light, photoactive EDA complexesNo desired product5-methyl group appears to inhibit C-3 functionalization in this specific reaction

Based on the available scientific literature, the direct chemical modification of the 5-methyl group of this compound remains an area with limited exploration. The inherent reactivity of the imidazo[1,2-a]pyridine core, particularly the nucleophilic character of the C-3 position, appears to dominate its chemical behavior in the presence of electrophiles. Future research may uncover specific reagents or catalytic systems capable of selectively activating the 5-methyl group, thereby opening new avenues for the synthesis of novel derivatives.

Mechanistic Investigations and Advanced Reaction Engineering

Elucidation of Detailed Reaction Mechanisms for Key Transformations

The primary transformations involving 3-iodo-5-methylimidazo[1,2-a]pyridine are its synthesis via direct iodination and its subsequent functionalization, typically through metal-catalyzed cross-coupling reactions.

Mechanism of C3-Iodination: The regioselective iodination at the C3 position of the imidazo[1,2-a]pyridine (B132010) core, which is the most electron-rich position, can proceed through different mechanisms depending on the reaction conditions.

Electrophilic Aromatic Substitution: A common pathway involves the reaction of the imidazo[1,2-a]pyridine with an electrophilic iodine source. In methodologies utilizing molecular iodine (I₂), an oxidizing agent such as tert-butyl hydroperoxide (TBHP) is often employed. The proposed mechanism suggests that the reaction begins with the electrophilic substitution of the α-hydrogen on an acetophenone precursor (used in a one-pot synthesis) by I₂ to generate a 2-iodo-1-phenylethanone intermediate. This intermediate then undergoes a cascade cyclization-dehydration with a 2-aminopyridine (B139424) to form the final imidazo[1,2-a]pyridine product. nih.gov

Radical-Mediated Iodination: Studies using ultrasound-assisted iodination with I₂ and TBHP have pointed towards a radical mechanism. Control experiments have shown that the presence of a radical inhibitor, such as TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), significantly diminishes or completely halts product formation. This suggests that the reaction proceeds through radical intermediates rather than an ionic pathway. nih.gov Furthermore, the lack of product formation when using potassium iodide (KI) indicates that iodide ions are not the active intermediates in this oxidative process. nih.gov

Mechanism of Cross-Coupling Reactions (e.g., Suzuki-Miyaura): this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for a Suzuki-Miyaura coupling involves a catalytic cycle with three main steps:

Oxidative Addition: The cycle begins with the oxidative addition of the 3-iodo-imidazo[1,2-a]pyridine to a Pd(0) complex. This step involves the cleavage of the carbon-iodine bond and results in the formation of a square planar Pd(II) species. nih.govacs.org

Transmetalation: The organoboron reagent (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the activation of the organoboron compound. acs.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Role of the Iodine Atom in Directing Regioselectivity and Reactivity

The iodine atom at the C3 position is pivotal in defining the synthetic utility of this compound. Its influence stems from the properties of the carbon-iodine (C-I) bond.

High Reactivity in Cross-Coupling: The C-I bond has a lower bond dissociation energy compared to C-Br or C-Cl bonds. nih.gov This makes it more susceptible to cleavage, facilitating the initial oxidative addition step in metal-catalyzed coupling reactions. nih.gov This inherent reactivity allows these reactions to proceed under milder conditions and with higher efficiency.

Regioselective Functionalization: The iodination occurs specifically at the C3 position, which is the most nucleophilic site of the imidazo[1,2-a]pyridine ring system. researchgate.net Once installed, the iodine acts as a "handle" for the regioselective introduction of a vast array of substituents (aryl, alkyl, alkynyl, etc.) through various cross-coupling protocols. This precise control over the position of functionalization is a cornerstone of modern organic synthesis.

Synthetic Intermediate: Due to its reactivity, the 3-iodo derivative is a key intermediate for creating libraries of C3-functionalized imidazo[1,2-a]pyridines. nih.govresearchgate.net These derivatives are of significant interest in medicinal chemistry and materials science. researchgate.netbeilstein-journals.orgorganic-chemistry.org

Catalytic Cycle Analysis and Ligand Design Principles in Metal-Mediated Processes

Metal-mediated processes are central to the functionalization of this compound. A deeper look into the catalytic cycle and the role of ligands reveals key aspects of reaction design.

Ligand Design Principles: While some reactions are ligand-free, ligands play a crucial role in many metal-catalyzed transformations by stabilizing the metal center and modulating its reactivity. For cross-coupling reactions, phosphine-based ligands are common. Key design principles include:

Steric Bulk: Bulky ligands can promote the reductive elimination step and prevent catalyst deactivation (e.g., formation of palladium black).

Electron-Donating Properties: Electron-rich ligands can increase the electron density on the metal center, which can accelerate the rate of oxidative addition.

Bite Angle: For bidentate ligands, the bite angle can influence both the stability of the catalytic species and the ease of reductive elimination.

The synthesis of novel ligands based on related heterocyclic scaffolds, such as 3-aryl-1-phosphinoimidazo[1,5-a]pyridines, highlights the ongoing effort to develop tailored catalytic systems for specific transformations. rsc.org

Kinetic Studies and Reaction Optimization for Scalability

Transitioning a synthetic protocol from a laboratory scale to an industrial scale requires rigorous optimization based on kinetic understanding.

Reaction Optimization: Systematic optimization of reaction parameters is essential for maximizing yield and minimizing reaction time. Studies on the Suzuki cross-coupling of 3-iodoimidazo[1,2-a]pyridines have shown that the choice of base and solvent is critical. For instance, strong bases in a solvent like DME can lead to optimized yields and shorter reaction times. researchgate.net

Below is a table summarizing the optimization of a related three-component synthesis of an imidazo[1,2-a]pyridine derivative, illustrating a typical approach to refining reaction conditions. nih.gov

EntryIodine SourceSolventTime (h)Yield (%)
1--2NR
2-H₂O2NR
3NaIH₂O128
4KIH₂O133
5CuIH₂O141
6ZnI₂H₂O145
7I₂-1.562
8I₂H₂O1.579
9I₂H₂O192
10I₂H₂O1.592

NR = No Reaction. Conditions based on a model reaction for synthesizing a 3-substituted-2-phenylimidazo[1,2-a]pyridine derivative. nih.gov

Scalability: The practicality of a synthetic method is demonstrated by its successful implementation on a larger scale. For the synthesis of 3-iodoimidazo[1,2-a]pyridines, gram-scale reactions have been performed successfully. For example, an ultrasound-assisted iodination protocol provided the desired 3-iodo product in an 80% yield on a gram scale, demonstrating the method's utility for producing substantial quantities of the intermediate. nih.gov Similarly, a molecular iodine-catalyzed three-component reaction was scaled up to 5 mmol, yielding 1.757 g of the product (91% yield), confirming the protocol's efficiency for larger-scale synthesis. nih.gov

Theoretical and Computational Chemistry Studies of 3 Iodo 5 Methylimidazo 1,2 a Pyridine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Iodo-5-methylimidazo[1,2-a]pyridine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G++(d,p), would provide fundamental insights into its electronic properties. nih.gov These calculations can determine the optimized molecular geometry, electron density distribution, and key electronic parameters.

The distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule. The nitrogen atom in the imidazole (B134444) ring (N-4) and the pyridine (B92270) ring nitrogen create distinct electronic environments. The iodine atom at position 3 acts as a significant electron-withdrawing group through inductive effects, while also being polarizable. The methyl group at position 5 is a weak electron-donating group. A Molecular Electrostatic Potential (MEP) map would visually represent this, highlighting the electronegative nitrogen atoms as regions of negative potential (typically colored red or orange) and the hydrogen atoms and the region around the iodine as areas of positive potential (blue or green). This information is critical for predicting sites susceptible to electrophilic and nucleophilic attack.

Aromaticity Assessment and Resonance Contributions within the Bicyclic System

The imidazo[1,2-a]pyridine (B132010) core is recognized as a condensed aromatic system containing ten delocalized π-electrons, making it a non-alternant aromatic heterocycle. acs.org The aromaticity of this system is a key determinant of its stability and chemical behavior. Computational methods can quantify this aromaticity. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations and the Harmonic Oscillator Model of Aromaticity (HOMA) are standard for this purpose. NICS calculations would likely show negative values inside both the five- and six-membered rings, confirming their diatropic ring currents and aromatic character.

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals in this compound can be calculated using DFT. nih.gov

HOMO (Highest Occupied Molecular Orbital): The HOMO is associated with the ability to donate electrons, making it the primary site for electrophilic attack. For the imidazo[1,2-a]pyridine system, the HOMO is typically distributed across the bicyclic ring, with significant coefficients on the imidazole moiety, particularly C-3.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is associated with the ability to accept electrons, indicating the likely sites for nucleophilic attack. The LUMO is also distributed across the π-system. The presence of the highly electronegative iodine atom at C-3 makes this position a prime target for nucleophilic substitution and a key site for metal-catalyzed cross-coupling reactions, as the C-I bond is part of the LUMO. acs.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov The introduction of the iodo and methyl groups will modulate the energies of the frontier orbitals compared to the parent system.

Table 2: Predicted Frontier Orbital Properties of this compound (Theoretical DFT Data)

Parameter Predicted Value (eV) Significance
HOMO Energy -5.5 to -6.5 Relates to ionization potential and reactivity towards electrophiles.
LUMO Energy -1.0 to -2.0 Relates to electron affinity and reactivity towards nucleophiles.

Computational Modeling of Reaction Mechanisms and Transition State Energies

Computational chemistry provides invaluable tools for elucidating reaction mechanisms at a molecular level. For this compound, this is particularly relevant for understanding its participation in reactions such as Suzuki, Heck, or Buchwald-Hartwig cross-couplings, which utilize the C-I bond. acs.org

A theoretical investigation would involve mapping the potential energy surface for a given reaction. This process includes:

Geometry Optimization: Calculating the structures of reactants, intermediates, and products.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. Frequency calculations are used to verify a true transition state, which has exactly one imaginary frequency. arkat-usa.org

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the corresponding reactant and product, confirming that the identified TS correctly connects the intended species. arkat-usa.org

For example, modeling a Suzuki coupling at the C-3 position would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps. The calculated activation energies (the difference in energy between the reactant and the transition state) for each step would identify the rate-determining step of the catalytic cycle and provide a deeper understanding of the reaction kinetics. rsc.org

Prediction of Spectroscopic Signatures and Conformational Landscape

Theoretical calculations can predict various spectroscopic properties, aiding in the identification and characterization of the molecule.

Vibrational Spectroscopy (IR/Raman): DFT frequency calculations can predict the infrared and Raman spectra. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of bonds, such as C-H, C=C, C=N, and the C-I stretch. This theoretical spectrum serves as a benchmark for comparison with experimental data.

NMR Spectroscopy: The magnetic shielding tensors for each nucleus (¹H, ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These tensors are then converted into chemical shifts (δ), providing a predicted ¹H and ¹³C NMR spectrum. Theoretical predictions can help assign complex spectra and resolve structural ambiguities. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. arkat-usa.org This allows for the prediction of the UV-Vis absorption spectrum, indicating the wavelengths of maximum absorption (λmax) which correspond to π→π* and n→π* transitions within the aromatic system.

The conformational landscape for a rigid molecule like this compound is relatively simple. The primary conformational variable would be the orientation of the methyl group's hydrogen atoms. Computational scans of the rotation around the C5-CH3 bond would confirm the lowest energy conformation.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound

Future Research Directions and Challenges

Development of Highly Selective and Sustainable Synthetic Routes for 3-Iodo-5-methylimidazo[1,2-a]pyridine

The development of efficient, selective, and environmentally benign methods for synthesizing this compound is a primary challenge. While numerous methods exist for the synthesis of the core imidazo[1,2-a]pyridine (B132010) scaffold, future research must focus on routes that are both sustainable and provide precise control over the introduction of the iodo and methyl groups. organic-chemistry.org

A significant area for future work involves refining existing cyclization strategies, such as the condensation of the appropriately substituted 2-aminopyridine (B139424) (6-methyl-2-aminopyridine) with α-haloketones, followed by a selective iodination step. researchgate.net Current challenges lie in the harsh conditions often required for iodination and the potential for side reactions. Research should pivot towards milder, greener iodinating agents and catalytic systems. Molecular iodine (I₂) has been shown to be an effective and environmentally benign catalyst for constructing the imidazo[1,2-a]pyridine core and for direct C-H iodination, presenting a promising avenue for sustainable synthesis. acs.orgnih.govrsc.org

Another key direction is the development of one-pot, multi-component reactions (MCRs). mdpi.com An ideal MCR would bring together a 6-methyl-2-aminopyridine derivative, a suitable three-carbon synthon, and an iodine source under mild conditions to assemble the target molecule in a single, highly atom-economical step. The Groebke–Blackburn–Bienaymé reaction is a powerful MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines and could be adapted for this purpose. mdpi.comwestminster.ac.uk

The table below outlines potential sustainable synthetic strategies that warrant further investigation.

Synthetic StrategyReagents/CatalystsPotential AdvantagesResearch Challenges
Catalytic C-H Iodination 5-methylimidazo[1,2-a]pyridine (B1295257), Molecular Iodine (I₂), OxidantHigh atom economy, avoids pre-functionalization.Achieving high C3-regioselectivity, catalyst reusability, mild reaction conditions.
One-Pot Cyclization/Iodination 6-methyl-2-aminopyridine, α-keto compound, Iodine sourceReduced workup steps, time and resource efficiency.Controlling chemoselectivity, compatibility of reaction conditions for both steps.
Metal-Free Synthesis Organocatalysts, Iodine-based reagentsAvoidance of toxic metal residues, lower cost. acs.orgCatalyst loading, substrate scope, and overall yield optimization.
Ultrasound-Assisted Synthesis KI/TBHP in waterGreen solvent, potentially faster reaction times, energy efficiency. organic-chemistry.orgScalability, precise temperature control, mechanism clarification.

Exploration of Novel Reactivity and Unconventional Transformations

The synthetic utility of this compound is largely dependent on the reactivity of its C-I bond. While standard cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) are presumed to be applicable, future research should explore novel and unconventional transformations to access unprecedented chemical space.

A key area of investigation is the use of this iodinated scaffold in photoredox catalysis. Visible-light-induced reactions could enable transformations that are difficult to achieve with traditional thermal methods, such as radical-based C-C and C-heteroatom bond formations. mdpi.com For instance, the photoredox-catalyzed coupling of this compound with radical precursors could lead to novel alkylated, acylated, or phosphorylated derivatives.

Furthermore, exploring transition-metal-free coupling reactions is a significant challenge. Reactions mediated by organic bases or other non-metallic promoters would enhance the sustainability profile of its downstream applications. Additionally, investigating the potential for C-H activation at other positions on the ring, in the presence of the iodo-substituent, could lead to multifunctionalized imidazo[1,2-a]pyridine derivatives with complex substitution patterns.

The table below summarizes prospective transformations for expanding the chemical utility of this building block.

Transformation TypePotential ReactionExpected OutcomeResearch Focus
Photoredox Catalysis Radical coupling with alkyl-silicatesC3-alkylation under mild conditionsCatalyst selection, functional group tolerance, reaction scope.
Transition-Metal-Free Coupling Base-mediated coupling with boronic acidsArylated derivatives without metal contaminantsOptimization of base and solvent systems, understanding the reaction mechanism.
Dual Functionalization C-I coupling followed by C-H activationDi-substituted imidazo[1,2-a]pyridinesOrthogonal reaction conditions, regioselectivity of C-H activation.
Unconventional Couplings Trifluoromethylation/PerfluoroalkylationAccess to fluorinated analogs for medicinal chemistryDevelopment of novel and efficient fluorinating reagents compatible with the scaffold.

Integration of Flow Chemistry and Automated Synthesis Platforms

Translating the synthesis and derivatization of this compound to flow chemistry and automated platforms presents a significant opportunity for accelerating discovery. uc.pt Continuous flow processing offers enhanced safety, reproducibility, and scalability compared to traditional batch methods. researchgate.net

Future research should focus on developing robust, multi-step flow sequences. For example, a fully automated process could start with the cyclization to form the 5-methylimidazo[1,2-a]pyridine core in a first reactor, followed by in-line purification, and then direct iodination in a second reactor to yield the target compound. nih.gov Such an integrated system would allow for the rapid production of the key intermediate without isolating intermediates. beilstein-journals.org

A major challenge is the handling of solids and reagents in a continuous system, particularly for heterogeneous catalysis or reactions that produce precipitates. The development of new reactor designs and solvent systems that can manage slurries or enable efficient solid-supported catalysis will be crucial. Automated platforms can also be used for high-throughput screening of reaction conditions, rapidly identifying optimal parameters for the synthesis and subsequent coupling reactions of this compound. researchgate.net

Rational Design of Next-Generation Imidazo[1,2-a]pyridine Scaffolds with Enhanced Chemical Properties

The this compound scaffold is a launchpad for the rational design of next-generation derivatives with tailored properties for applications in medicine and materials science. nih.gov Future work must leverage the versatility of the C-I bond to install a wide variety of functional groups and build complex molecular libraries for biological screening. nih.gov

One direction is the design of covalent inhibitors, where the imidazo[1,2-a]pyridine core serves as a scaffold to position a reactive "warhead" that can form a covalent bond with a biological target, such as a protein kinase. rsc.org The 3-position is an ideal attachment point for such groups. Another avenue is the development of novel fluorophores and chemical sensors. mdpi.com The electronic properties of the imidazo[1,2-a]pyridine system can be fine-tuned by introducing different substituents at the 3-position, potentially leading to compounds with interesting photophysical characteristics.

The challenge lies in creating a synergistic relationship between the core scaffold and the appended functionalities. The 5-methyl group, for instance, can influence the molecule's conformation and solubility, which must be considered during the design phase.

Design StrategyTarget ApplicationKey Modifications at C-3Desired Properties
Covalent Inhibitors Anticancer Agents rsc.orgAcrylamides, vinyl sulfonamidesHigh target specificity, durable therapeutic effect.
Bioisosteric Replacement CNS AgentsTriazoles, oxadiazoles (B1248032) mdpi.comImproved metabolic stability, enhanced binding affinity.
Fluorescent Probes Bioimaging, Sensors mdpi.comElectron-donating/withdrawing groupsHigh quantum yield, sensitivity to specific analytes (e.g., ions, pH).
Kinase Inhibitors Targeted TherapyDiaryl ureas, diaryl amides nih.govPotent and selective inhibition of specific kinases.

Understanding Structure-Reactivity Relationships through Advanced Physical Organic Chemistry Approaches

A deep understanding of the structure-reactivity relationships governing this compound is essential for its rational application in synthesis and design. Future research should employ a combination of computational and experimental physical organic chemistry techniques to elucidate how the electronic and steric features of the molecule influence its behavior.

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict reactivity, and understand the electronic structure. nih.gov For example, DFT studies can calculate the charge distribution on the heterocyclic ring, the strength of the C-I bond, and the transition state energies for various reactions, providing insights into regioselectivity and reaction kinetics.

Experimentally, Hammett analysis and related linear free-energy relationships can be used to quantify the electronic effect of substituents at the 3-position on the reactivity of the imidazo[1,2-a]pyridine core. Kinetic studies of cross-coupling reactions will provide crucial data on reaction mechanisms and the influence of the 5-methyl group. These fundamental studies are challenging but will provide an invaluable predictive framework for designing more efficient synthetic routes and novel molecules with desired properties. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Iodo-5-methylimidazo[1,2-a]pyridine, and how do reaction conditions impact yield and purity?

  • Multicomponent Reactions : A microwave-assisted, scandium triflate-catalyzed approach using aldehydes and trimethylsilylcyanide (TMSCN) enables efficient synthesis of imidazo[1,2-a]pyridine derivatives. While direct iodination is not detailed, this method provides a scaffold for post-functionalization .
  • Halogenation Strategies : Iodine can be introduced via electrophilic substitution or metal-catalyzed cross-coupling. lists iodinated analogues (e.g., 2-(4-Iodo-phenyl) derivatives), suggesting regioselective iodination is achievable using aryl iodides or directed metalation .
  • Optimization : Solvent systems (e.g., methanol/water mixtures) and catalysts (e.g., trifluoroacetic acid) are critical for minimizing by-products, as seen in analogous imidazo[1,2-a]pyridine syntheses .

Q. How are spectroscopic techniques (NMR, IR, HRMS) utilized to confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include downfield shifts for the C-3 iodine substituent (δ ~7.5–8.5 ppm for aromatic protons) and methyl group resonance (δ ~2.5 ppm). Coupling constants (e.g., J = 8–10 Hz) confirm substitution patterns .
  • IR Spectroscopy : Absorptions at 750–765 cm⁻¹ (C-I stretch) and 1722–1730 cm⁻¹ (ester/carbonyl groups, if present) are diagnostic .
  • HRMS : Molecular ion peaks ([M+H]⁺) should match theoretical mass (e.g., C₈H₇IN₃: calc. 272.96 g/mol). Isotopic patterns for iodine (¹²⁷I) aid identification .

Advanced Research Questions

Q. How can regioselectivity be controlled during iodination of 5-methylimidazo[1,2-a]pyridine derivatives?

  • Directed Metalation : Using directing groups (e.g., amides, pyridines) with iodine sources (e.g., NIS) enables selective C-3 iodination. highlights para-iodo-phenyl derivatives, suggesting meta/para selectivity can be influenced by steric and electronic factors .
  • Electrophilic Aromatic Substitution : Lewis acids (e.g., FeCl₃) may direct iodination to electron-rich positions. Competing substitution at C-2 vs. C-3 requires optimization of temperature and iodine stoichiometry .
  • Challenges : Competing side reactions (e.g., di-iodination) can occur; TLC or HPLC monitoring is recommended for intermediate tracking .

Q. What role does the iodine substituent play in modulating biological activity and electronic properties?

  • Electronic Effects : The electron-withdrawing iodine atom increases electrophilicity at adjacent positions, enhancing reactivity in cross-coupling (e.g., Suzuki-Miyaura). This is critical for creating bioconjugates or probes .
  • Biological SAR : Iodine’s hydrophobic volume and halogen-bonding capacity can improve target binding. notes imidazo[1,2-a]pyridine derivatives with halogen substituents exhibit enhanced antimicrobial and anticancer activity .
  • Stability Considerations : Iodine’s polarizability may reduce metabolic degradation, but susceptibility to dehalogenation under reducing conditions requires stability studies .

Q. How can contradictory spectral data or synthetic yields be resolved during method development?

  • Case Study : Conflicting NMR signals (e.g., overlapping aromatic peaks) may arise from rotamers or impurities. Deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) clarify assignments .
  • Yield Discrepancies : Lower yields in microwave vs. conventional heating (e.g., 55% vs. 67% in and ) suggest thermal control is critical. Reproducibility requires strict adherence to reaction time/temperature .
  • Analytical Cross-Validation : Combining HRMS with elemental analysis ensures purity, while XRD (if crystalline) resolves structural ambiguities .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted methods for rapid, high-yield scaffold formation, followed by post-functionalization for iodination .
  • Characterization : Use tandem MS/NMR for halogenated intermediates, and DFT calculations to predict NMR shifts in complex cases .
  • Biological Testing : Screen iodinated derivatives against Gram-positive/negative bacteria and cancer cell lines (e.g., MCF-7, HeLa) to establish SAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.